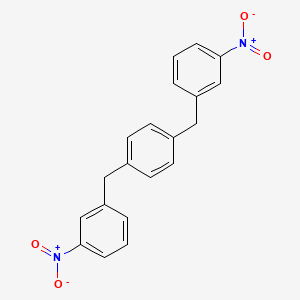
1,1'-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups connected through a benzene ring with methylene linkers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) typically involves the reaction of 1,4-bis(bromomethyl)benzene with 3-nitrobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene).
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methylene linkers can be oxidized to form carbonyl groups using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or water.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-aminobenzene).
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzaldehyde).
Applications De Recherche Scientifique
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylene linkers provide structural flexibility, allowing the compound to fit into different binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Biphenyl-4,4’-diyl)bis(3-nitrobenzene): Similar structure but with a biphenyl core instead of a benzene ring.
1,1’-(Benzene-1,4-diyldimethanediyl)bis(4-nitrobenzene): Similar structure but with nitro groups at the para position.
Uniqueness
1,1’-(Benzene-1,4-diyldimethanediyl)bis(3-nitrobenzene) is unique due to its specific arrangement of nitro groups and methylene linkers, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60191-43-7 |
|---|---|
Formule moléculaire |
C20H16N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-nitro-3-[[4-[(3-nitrophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H16N2O4/c23-21(24)19-5-1-3-17(13-19)11-15-7-9-16(10-8-15)12-18-4-2-6-20(14-18)22(25)26/h1-10,13-14H,11-12H2 |
Clé InChI |
LBDZBXXXDRBZDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CC=C(C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

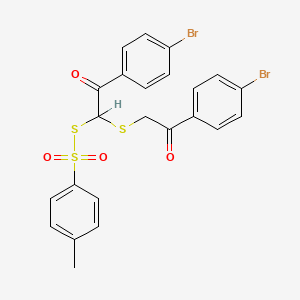
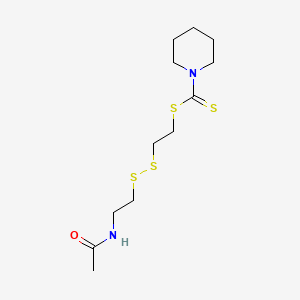
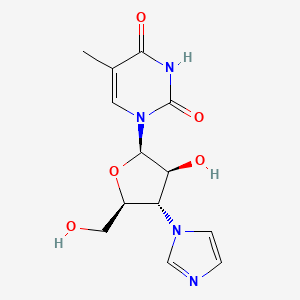

![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)
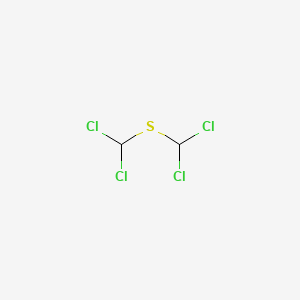

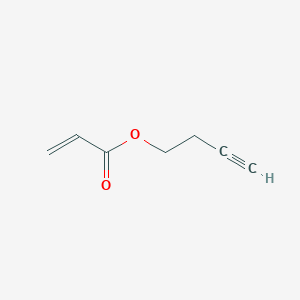
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)


